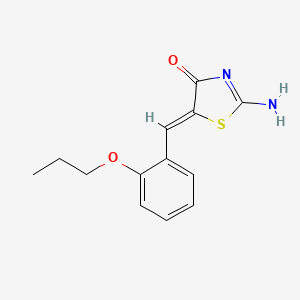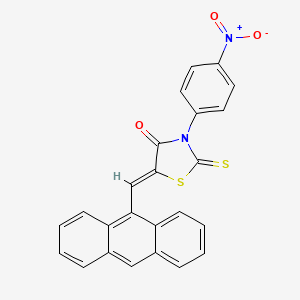
N-(3-chlorophenyl)-2-(4-ethylphenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-クロロフェニル)-2-(4-エチルフェノキシ)アセトアミド: は、アセトアミド類に属する有機化合物です。クロロフェニル基とエチルフェノキシ基がアセトアミド部分に結合しているのが特徴です。
準備方法
合成経路と反応条件: N-(3-クロロフェニル)-2-(4-エチルフェノキシ)アセトアミドの合成は、通常、3-クロロアニリンと4-エチルフェノールを適切なアシル化剤の存在下で反応させることにより行われます。反応条件には、求核置換反応を促進するために水酸化ナトリウムや炭酸カリウムなどの塩基を使用することがよくあります。反応は通常、ジクロロメタンやトルエンなどの有機溶媒中で、完全な変換を保証するために高温で行われます。
工業生産方法: N-(3-クロロフェニル)-2-(4-エチルフェノキシ)アセトアミドの工業生産には、同様の合成経路が用いられる場合がありますが、より大規模で行われます。プロセスは、連続フローリアクターや再結晶やクロマトグラフィーなどの高度な精製技術を採用することで、より高い収率と純度が得られるように最適化される場合があります。
化学反応の分析
反応の種類: N-(3-クロロフェニル)-2-(4-エチルフェノキシ)アセトアミドは、次のようなさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、対応するN-オキシド誘導体を形成するために酸化することができます。
還元: 還元反応は、アセトアミド基をアミン基に変換することができます。
置換: クロロフェニル基は、さまざまな置換基を導入するために求核置換反応を起こすことができます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過酸化水素とm-クロロ過安息香酸があります。
還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が一般的に使用されます。
置換: メトキシドナトリウムやtert-ブトキシドカリウムなどの求核剤を置換反応に用いることができます。
主な生成物:
酸化: N-オキシド誘導体。
還元: アミン誘導体。
置換: さまざまな置換フェニル誘導体。
科学的研究の応用
N-(3-クロロフェニル)-2-(4-エチルフェノキシ)アセトアミドは、いくつかの科学研究に応用されています。
化学: より複雑な有機分子の合成における中間体として使用されます。
生物学: この化合物は、酵素阻害やタンパク質結合に関する研究で使用することができます。
工業: 農薬やその他の工業用化学品の製造に使用される可能性があります。
作用機序
N-(3-クロロフェニル)-2-(4-エチルフェノキシ)アセトアミドの作用機序は、特定の分子標的との相互作用に関与しています。この化合物は、特定の酵素を阻害したり、特定の受容体に結合したりすることで、生物学的経路を調節する可能性があります。正確なメカニズムは、特定の用途と研究されている生物系によって異なります。
類似化合物の比較
類似化合物:
- N-(3-クロロフェニル)-2-(4-メチルフェノキシ)アセトアミド
- N-(3-クロロフェニル)-2-(4-イソプロピルフェノキシ)アセトアミド
- N-(3-クロロフェニル)-2-(4-tert-ブチルフェノキシ)アセトアミド
比較: N-(3-クロロフェニル)-2-(4-エチルフェノキシ)アセトアミドは、エチル基の存在によりユニークです。この基は、その化学反応性と生物活性に影響を与える可能性があります。さまざまなアルキル基を持つアナログと比較して、この化合物は、溶解性、安定性、および生物学的標的との相互作用に関して異なる特性を示す可能性があります。
類似化合物との比較
- N-(3-chlorophenyl)-2-(4-methylphenoxy)acetamide
- N-(3-chlorophenyl)-2-(4-isopropylphenoxy)acetamide
- N-(3-chlorophenyl)-2-(4-tert-butylphenoxy)acetamide
Comparison: N-(3-chlorophenyl)-2-(4-ethylphenoxy)acetamide is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. Compared to its analogs with different alkyl groups, this compound may exhibit distinct properties in terms of solubility, stability, and interaction with biological targets.
特性
分子式 |
C16H16ClNO2 |
|---|---|
分子量 |
289.75 g/mol |
IUPAC名 |
N-(3-chlorophenyl)-2-(4-ethylphenoxy)acetamide |
InChI |
InChI=1S/C16H16ClNO2/c1-2-12-6-8-15(9-7-12)20-11-16(19)18-14-5-3-4-13(17)10-14/h3-10H,2,11H2,1H3,(H,18,19) |
InChIキー |
GUKWYSZPKAYUPV-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC=C(C=C1)OCC(=O)NC2=CC(=CC=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-thiophen-2-ylmethylidene]acetohydrazide](/img/structure/B11695767.png)
![N-[(1Z)-1-[4-(dimethylamino)phenyl]-3-{(2E)-2-[(2E)-3-(furan-2-yl)prop-2-en-1-ylidene]hydrazinyl}-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B11695769.png)
![(3E)-5-fluoro-3-[(2Z)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B11695773.png)


![(2E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-3-(3-nitrophenyl)prop-2-enamide](/img/structure/B11695789.png)
![2-(4-ethylphenoxy)-N'-[2-(2-methylphenoxy)acetyl]acetohydrazide](/img/structure/B11695793.png)
![(4Z)-1-(3-chloro-4-methylphenyl)-4-[(3-methoxyphenyl)methylidene]pyrazolidine-3,5-dione](/img/structure/B11695797.png)

![N-[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]-1-(3,4-dimethoxyphenyl)methanimine](/img/structure/B11695809.png)



